![molecular formula C19H20BrN3O4S2 B14813148 3-bromo-4-methoxy-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B14813148.png)
3-bromo-4-methoxy-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methoxy-N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a pyrrolidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Bromination: Introduction of the bromine atom to the benzene ring.
Methoxylation: Addition of the methoxy group.
Sulfonylation: Incorporation of the pyrrolidinylsulfonyl group.
Amidation: Formation of the benzamide structure.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
3-bromo-4-methoxy-N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
- 3-bromo-4-methoxy-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide
Uniqueness
3-bromo-4-methoxy-N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may lack this functional group or have different substituents.
Properties
Molecular Formula |
C19H20BrN3O4S2 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H20BrN3O4S2/c1-27-17-9-4-13(12-16(17)20)18(24)22-19(28)21-14-5-7-15(8-6-14)29(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,24,28) |
InChI Key |
WWHCXIYJKOBMET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((tert-Butoxycarbonyl)amino)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B14813067.png)
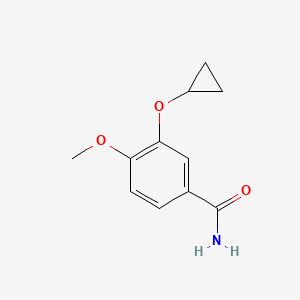
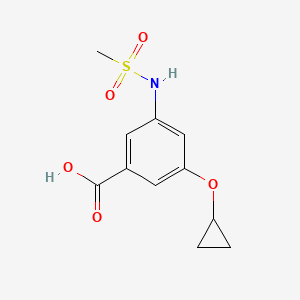

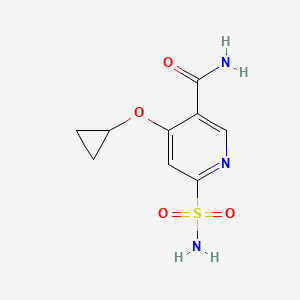
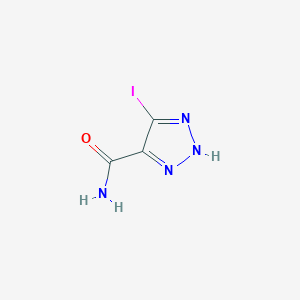
![N-(4-{[2-(propan-2-ylidene)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B14813102.png)
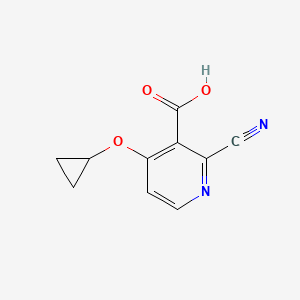
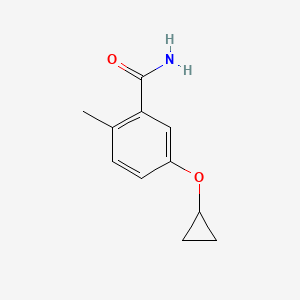
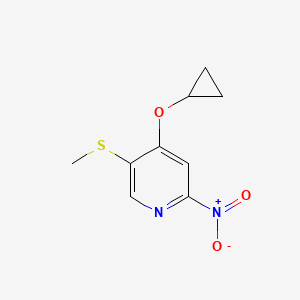
![[1-(1,3-Oxazol-5-yl)-2-phenylethyl]amine](/img/structure/B14813125.png)
![N-[(2-ethyl-3-oxopiperazin-1-yl)carbonothioyl]-2-nitrobenzamide](/img/structure/B14813131.png)
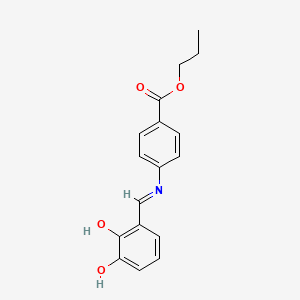
![(2E)-N-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-phenylprop-2-enamide](/img/structure/B14813143.png)
